molecular formula C6H15NO3S B8543670 4-Hydroxy-3,3-dimethyl-1-butanesulfonamide

4-Hydroxy-3,3-dimethyl-1-butanesulfonamide

Cat. No. B8543670
M. Wt: 181.26 g/mol
InChI Key: UYWWAXSGHPQSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3,3-dimethyl-1-butanesulfonamide is a useful research compound. Its molecular formula is C6H15NO3S and its molecular weight is 181.26 g/mol. The purity is usually 95%.
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properties

Product Name

4-Hydroxy-3,3-dimethyl-1-butanesulfonamide

Molecular Formula

C6H15NO3S

Molecular Weight

181.26 g/mol

IUPAC Name

4-hydroxy-3,3-dimethylbutane-1-sulfonamide

InChI

InChI=1S/C6H15NO3S/c1-6(2,5-8)3-4-11(7,9)10/h8H,3-5H2,1-2H3,(H2,7,9,10)

InChI Key

UYWWAXSGHPQSIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCS(=O)(=O)N)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

While a suspension of 0.35 g of lithium aluminum hydride in 30 ml of tetrahydrofuran was stirred with ice-cooling, a solution of 1.5 g of ethyl 4-aminosulfonyl-2,2-dimethylbutyrate in 8 ml of tetrahydrofuran was added dropwise. After completion of dropwise addition, the mixture was stirred at 0° C. for 30 minutes and, then, at room temperature for 30 minutes. To this reaction mixture was added aqueous tetrahydrofuran for decomposition of excess lithium aluminum hydride and the mixture was neutralized with 2N-hydrochloric acid and extracted with ethyl acetate. The extract was washed with water and dried (MgSO4) and the solvent was distilled off. The residue was subjected to silica gel column chromatography and elution was carried out with hexane-ethyl acetate (1:1) to provide 0.94 g of the title compound. m.p.: 75°-76° C.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
ethyl 4-aminosulfonyl-2,2-dimethylbutyrate
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of 0.35 g of lithium aluminum hydride in 30 ml of tetrahydrofuran being stirred under ice cooling conditions, a solution of 1.5 g of ethyl 4-aminosulfonyl-2,2-dimethylbutyrate in 8 ml of tetrahydrofuran was added dropwise, followed by stirring at 0° C. for 30 minutes and then at room temperature (15° to 20° C.) for 30 minutes. To the reaction mixture was added aqueous tetrahydrofuran to decompose excess lithium aluminum hydride, followed by neutralization with 2 N hydrochloric acid and extraction with ethyl acetate. After the extract was washed with water and dried over MgSO4, the solvent was distilled off. The residue was subjected to silica gel column chromatography and eluted with hexane:ethyl acetate (1:1) to yield 0.94 g of the title compound.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
ethyl 4-aminosulfonyl-2,2-dimethylbutyrate
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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